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molecular formula C8H16O2 B094250 Butyl butyrate CAS No. 109-21-7

Butyl butyrate

Cat. No. B094250
M. Wt: 144.21 g/mol
InChI Key: XUPYJHCZDLZNFP-UHFFFAOYSA-N
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Patent
US07326806B2

Procedure details

15 mL of n-butanol and 0.5 g of the above-mentioned catalyst were sealed in a 100 mL autoclave equipped with a rotary agitator. The interior of the system was then pressurized to 0.3 MPa with oxygen, after which the temperature was raised to 90° C. under stirring, and this temperature was maintained for 5 hours. During this time the supply of oxygen was continued so as to maintain the above-mentioned internal pressure. The system was then cooled and the seal broken, and the reaction solution was analyzed, which revealed the n-butanol conversion to be 28%, and the butyl n-butyrate (the product) selectivity and yield to be 79% and 22%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
above-mentioned catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=O.[CH2:3]([OH:7])[CH2:4][CH2:5][CH3:6]>>[C:3]([O:7][CH2:3][CH2:4][CH2:5][CH3:6])(=[O:7])[CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC)O
Name
above-mentioned catalyst
Quantity
0.5 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a rotary agitator
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the above-mentioned internal pressure
TEMPERATURE
Type
TEMPERATURE
Details
The system was then cooled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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